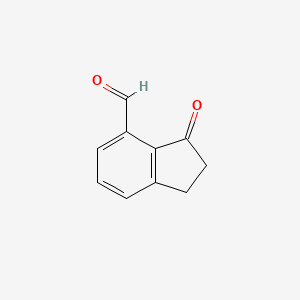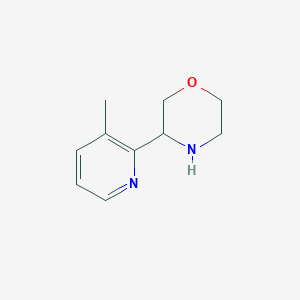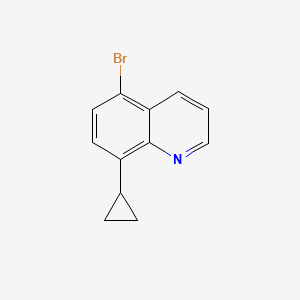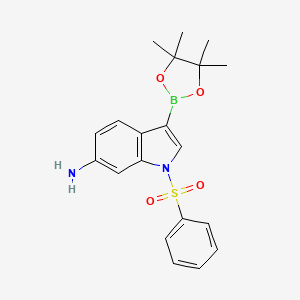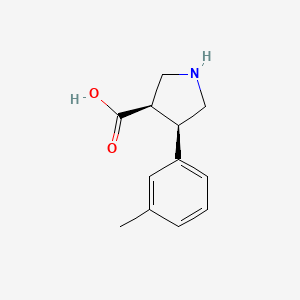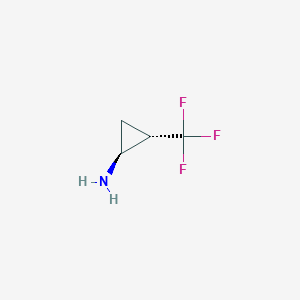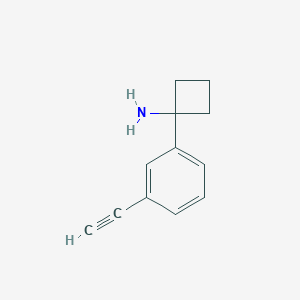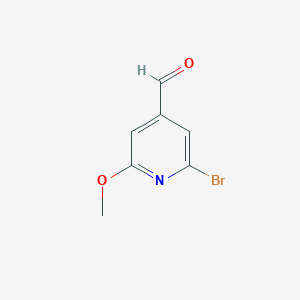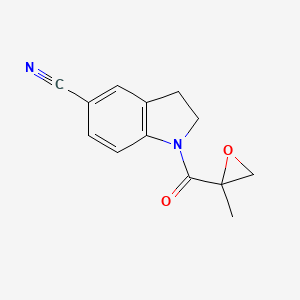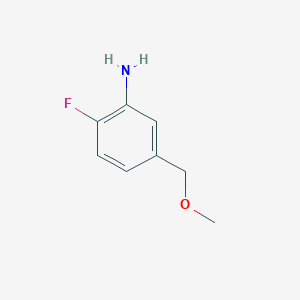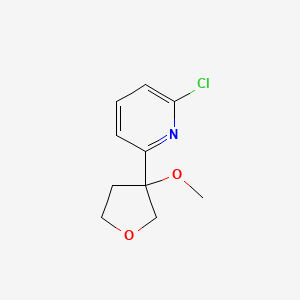
2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It consists of a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) substituted at positions 2 and 6.
- The substituent at position 6 is a 3-methoxytetrahydrofuran-3-yl group, which adds a heterocyclic moiety to the pyridine ring.
- The chlorine atom at position 2 further modifies the compound.
2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine: C9H11ClNO2
.Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature.
- industrial production methods likely involve multi-step synthesis, starting from commercially available precursors.
Chemical Reactions Analysis
- Common reagents include nucleophiles (e.g., amines), oxidizing agents (e.g., KMnO₄), and reducing agents (e.g., LiAlH₄).
- Major products depend on the specific reaction conditions and substituents introduced.
2-Chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridine: may undergo various chemical reactions:
Scientific Research Applications
Chemistry: Researchers may study its reactivity, stability, and applications in organic synthesis.
Biology and Medicine: Investigating its biological activity, potential as a drug lead, or interactions with biological targets.
Industry: It might find use as an intermediate in the synthesis of other compounds.
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is not readily available.
- Researchers would need to explore its interactions with specific molecular targets (enzymes, receptors, etc.) to understand its effects.
Comparison with Similar Compounds
- Similar compounds include other chloropyridines or pyridine derivatives with heterocyclic substituents.
- Highlighting its uniqueness would require a comparative analysis of its structure, reactivity, and applications.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-chloro-6-(3-methoxyoxolan-3-yl)pyridine |
InChI |
InChI=1S/C10H12ClNO2/c1-13-10(5-6-14-7-10)8-3-2-4-9(11)12-8/h2-4H,5-7H2,1H3 |
InChI Key |
DNMOZIKNEZPCDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCOC1)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)
